![molecular formula C17H11FN4OS B2383791 6-(4-fluorophenyl)-N-(pyridin-3-yl)imidazo[2,1-b]thiazole-3-carboxamide CAS No. 1049439-25-9](/img/structure/B2383791.png)
6-(4-fluorophenyl)-N-(pyridin-3-yl)imidazo[2,1-b]thiazole-3-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“6-(4-fluorophenyl)-N-(pyridin-3-yl)imidazo[2,1-b]thiazole-3-carboxamide” is a compound that contains an imidazole moiety . Imidazole is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . It is also known as 1, 3-diazole . It contains two nitrogen atoms, in which one nitrogen bear a hydrogen atom, and the other is called pyrrole type nitrogen .
Synthesis Analysis
The synthesis of imidazole-containing compounds has been described in various studies . Imidazole was first named glyoxaline because the first synthesis has been made by glyoxal and ammonia . The derivatives of 1, 3-diazole show different biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities, etc .Molecular Structure Analysis
Imidazole is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . It is also known as 1, 3-diazole . It contains two nitrogen atoms, in which one nitrogen bear a hydrogen atom, and the other is called pyrrole type nitrogen .Chemical Reactions Analysis
Imidazole has become an important synthon in the development of new drugs . The derivatives of 1, 3-diazole show different biological activities . There are different examples of commercially available drugs in the market which contains 1, 3-diazole ring .Physical And Chemical Properties Analysis
Imidazole is a white or colorless solid that is highly soluble in water and other polar solvents . Due to the presence of a positive charge on either of two nitrogen atom, it shows two equivalent tautomeric forms .Scientific Research Applications
- Aberrant activation of the phosphatidylinositol 3-kinase (PI3K) signaling pathway is often associated with tumorigenesis, progression, and poor prognosis in cancer. Researchers have explored PI3K inhibitors as potential therapeutic agents. The compound’s structure suggests it could be a candidate for inhibiting PI3K, making it relevant for cancer drug development .
- In vitro anticancer assays have revealed that several synthetic compounds derived from this molecule exhibit submicromolar inhibitory activity against various tumor cell lines. Notably, compound 13k stands out as the most potent, with IC50 values ranging from 0.09 μM to 0.43 μM across all tested cell lines .
- Rational remodeling of the amide moiety in a related lead structure led to the identification of fluorinated Trk inhibitors with picomolar IC50 values. These compounds target the tropomyosin receptor kinase (Trk) family, which plays a crucial role in neuronal development and cancer progression .
- Imidazo[1,2-a]pyridines serve as valuable heterocyclic scaffolds in organic synthesis and pharmaceutical chemistry. Researchers have explored direct functionalization strategies to construct derivatives of imidazo[1,2-a]pyridine. This compound’s structure could be a starting point for such functionalization efforts .
Cancer Research and PI3K Inhibition
Anticancer Activity
Fluorinated Trk Inhibitors
Heterocyclic Scaffold Functionalization
Mechanism of Action
Target of Action
Compounds with similar structures, such as imidazo[1,2-a]pyridines, are known to be valuable heterocyclic scaffolds in organic synthesis and pharmaceutical chemistry . They are often used in the construction of various derivatives through strategies like transition metal catalysis, metal-free oxidation, and photocatalysis .
Mode of Action
It’s worth noting that imidazo[1,2-a]pyrimidines, which share a similar structure, have been synthesized through various chemosynthetic methodologies such as multicomponent reactions, condensation reactions, intramolecular cyclizations, tandem reaction, carbon–hydrogen, carbon–carbon, carbon–nitrogen bond formation . These methods could potentially be applicable to the compound .
Biochemical Pathways
Compounds with similar structures have been associated with the phosphatidylinositol 3-kinase (pi3k) signalling pathway . Aberrant expression of the PI3K signalling pathway is often associated with tumourigenesis, progression, and poor prognosis .
Result of Action
Compounds with similar structures have shown inhibitory activity against multiple cancer cell lines . For instance, compounds in the imidazo[1,2-a]pyrimidine series have shown submicromolar to nanomolar inhibitory activity against various test cancer cells .
Future Directions
Imidazole has become an important synthon in the development of new drugs . The broad range of chemical and biological properties of imidazole makes it a promising area for future research . More efforts are required from the medicinal chemists for the development of more efficient and safer anticancer agents .
properties
IUPAC Name |
6-(4-fluorophenyl)-N-pyridin-3-ylimidazo[2,1-b][1,3]thiazole-3-carboxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H11FN4OS/c18-12-5-3-11(4-6-12)14-9-22-15(10-24-17(22)21-14)16(23)20-13-2-1-7-19-8-13/h1-10H,(H,20,23) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NOIDBYCQFYORAV-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CN=C1)NC(=O)C2=CSC3=NC(=CN23)C4=CC=C(C=C4)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H11FN4OS |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![6-(4-(Trifluoromethyl)pyrimidin-2-yl)-6-azaspiro[3.4]octane-8-carboxylic acid](/img/structure/B2383708.png)
![N-[1-(2-furoyl)-1,2,3,4-tetrahydroquinolin-7-yl]-2-phenoxyacetamide](/img/structure/B2383709.png)
![2-[4-(3-Chlorophenyl)piperazino]-1-(4-fluorophenyl)-1-phenyl-1-ethanol](/img/structure/B2383710.png)
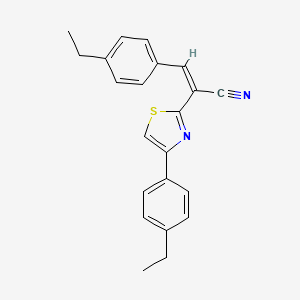
![N-(2-phenylpropyl)-3-[3-(trifluoromethyl)phenyl][1,2,3]triazolo[1,5-a]quinazolin-5-amine](/img/structure/B2383714.png)
![2-(4-chlorophenyl)-4-[3-(2-methylphenyl)-1,2,4-oxadiazol-5-yl]phthalazin-1(2H)-one](/img/structure/B2383716.png)
![2-(7-(4-fluorophenyl)-2-methyl-4-oxothiazolo[4,5-d]pyridazin-5(4H)-yl)-N-methyl-N-phenylacetamide](/img/structure/B2383717.png)
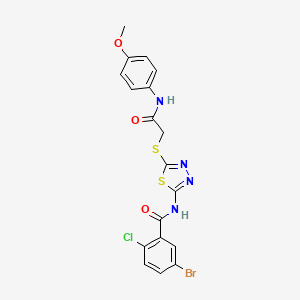
![ethyl 1-(5-{[1,3-dimethyl-2,4,6-trioxotetrahydro-5(2H)-pyrimidinyliden]methyl}-1,3-thiazol-2-yl)-4-piperidinecarboxylate](/img/structure/B2383719.png)
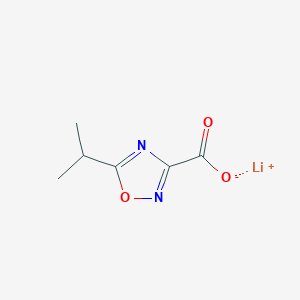
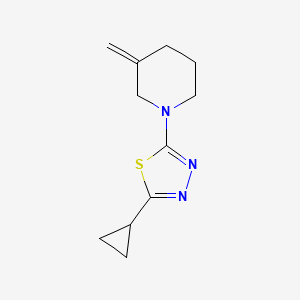
![2-(5-(4-bromophenyl)-4,6-dioxo-4,5,6,6a-tetrahydropyrrolo[3,4-d][1,2,3]triazol-1(3aH)-yl)-N-(2-nitrophenyl)acetamide](/img/structure/B2383727.png)
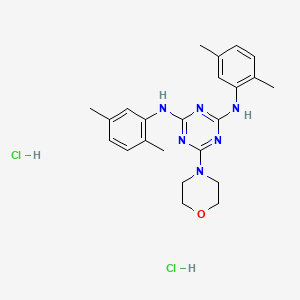
![4-(tert-butyl)-N-(4-(3-methylimidazo[2,1-b]thiazol-6-yl)phenyl)benzamide](/img/structure/B2383730.png)